Ethyl 2,3-dihydrobenzofuran-5-carboxylate
Overview
Description
Ethyl 2,3-dihydrobenzofuran-5-carboxylate is a chemical compound with the molecular formula C11H12O3 . It is used in various pharmaceutical testing .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a subject of research. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a saturated five-membered oxygen heterocycle fused with a benzene ring . The structure of 2,3-dihydrobenzofuran contains a saturated five-membered oxygen heterocycle fused with a benzene ring. Oxygen atoms are adjacent to aromatic systems .Physical and Chemical Properties Analysis
This compound is a colorless to white to yellow liquid or semi-solid or solid substance. It has a molecular weight of 192.21 g/mol . The storage temperature is between 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Pharmaceutical Applications
Ethyl 2,3-dihydrobenzofuran-5-carboxylate serves as a versatile intermediate in the synthesis of various complex molecules. It is particularly notable for its role in the enantioselective synthesis of R -(+)-2-ethyl-2,3-dihydrofuran carboxylic acid, a precursor to (+)-efaroxan, an α2 adrenoreceptor antagonist used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as migraine and type II diabetes (Silveira & Coelho, 2005).
Antimicrobial Properties
This compound has also been used in the synthesis of new thiazolo[4,5-d] pyrimidines. One of these compounds demonstrated significant inhibitory effects against Gram-positive bacteria and yeasts in in vitro antimicrobial activity studies, suggesting its potential application in developing new antimicrobial agents (Balkan et al., 2001).
Catalysis and Synthesis Enhancement
This compound is involved in acylation reactions with high regioselectivity under the catalysis of zeolites, proving its utility in fine chemical synthesis. The reaction is notable for its applicability in synthesizing ethyl (2,3-dihydrobenzofuran-5-yl)glyoxylate (Smith et al., 2003).
Corrosion Inhibition
Recent studies have identified certain derivatives of this compound as potent corrosion inhibitors for mild steel in industrial applications, contributing to longer lifespan and durability of metal components (Dohare et al., 2017).
Optical Applications
In the field of optoelectronics, certain derivatives of this compound have been synthesized and characterized for photodiode applications. Their remarkable optical behavior and unique response representations suggest potential in designing and manufacturing organic photodiodes (Elkanzi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Properties
IUPAC Name |
ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-2-13-11(12)9-3-4-10-8(7-9)5-6-14-10/h3-4,7H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFGKEYAPCVISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733996 | |
Record name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83751-12-6 | |
Record name | Ethyl 2,3-dihydro-1-benzofuran-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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